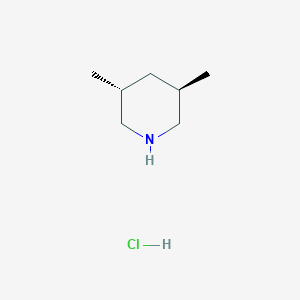
trans-3,5-Dimethylpiperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3,5-Dimethylpiperidinehydrochloride: is a chemical compound with the molecular formula C7H15N.HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethylpiperidinehydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a nickel-ruthenium-rhodium-carbon composite catalyst under specific temperature and pressure conditions . The reaction is performed in an organic solvent such as tetrahydrofuran, which can be recycled for continuous use .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-3,5-Dimethylpiperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium triethylborohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: The parent amine, 3,5-dimethylpiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-3,5-Dimethylpiperidinehydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound is a key intermediate in the production of various drugs. Its derivatives have shown potential in treating conditions such as hypertension and inflammation .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and resins .
Mechanism of Action
The mechanism of action of trans-3,5-Dimethylpiperidinehydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.
Piperidine: The parent compound of trans-3,5-Dimethylpiperidinehydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
DLQUQDQYYCABAJ-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)C.Cl |
Canonical SMILES |
CC1CC(CNC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
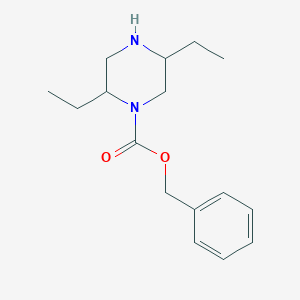
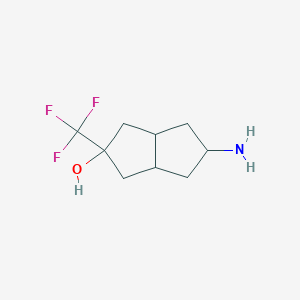
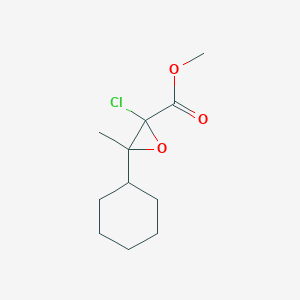
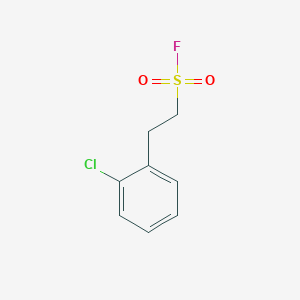
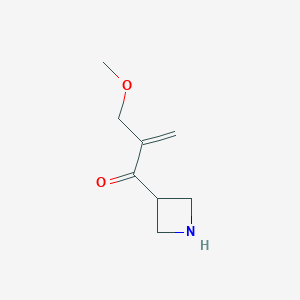
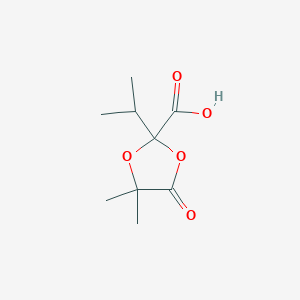
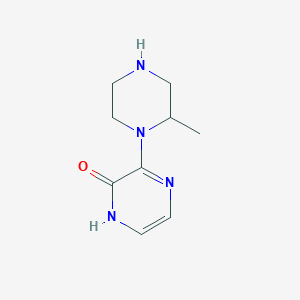
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)




